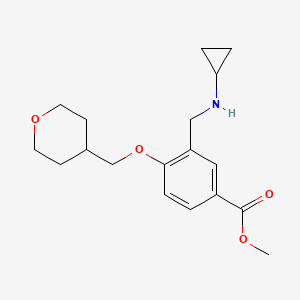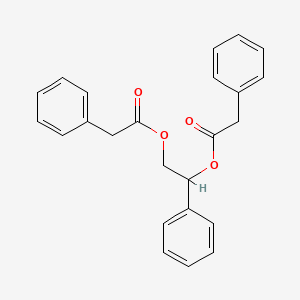
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is a complex organic compound with the molecular formula C21H25O10P. This compound is notable for its unique structure, which includes a hept-2-ulopyranosid backbone and a diphenylphosphate group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) typically involves multiple steps. One common method includes the esterification of D-arabino-2-heptulopyranosidonic acid with methanol, followed by the introduction of the diphenylphosphate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction could yield a simpler, hydrogenated compound. Substitution reactions can result in a wide range of products, depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) involves its interaction with specific molecular targets. The diphenylphosphate group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate: This compound lacks the diphenylphosphate group, resulting in different chemical properties and reactivity.
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-phosphate: This compound has a phosphate group instead of a diphenylphosphate group, leading to variations in its biological activity and applications.
Uniqueness
Methyl(methyl3-deoxy-D-arabino-hept-2-ulopyranosid)onate-7-(diphenylphosphate) is unique due to its combination of a hept-2-ulopyranosid backbone and a diphenylphosphate group. This structure provides specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
methyl 6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25O10P/c1-26-20(24)21(27-2)13-17(22)19(23)18(29-21)14-28-32(25,30-15-9-5-3-6-10-15)31-16-11-7-4-8-12-16/h3-12,17-19,22-23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHHOXWTUSRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)




![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)
![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)





![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)
